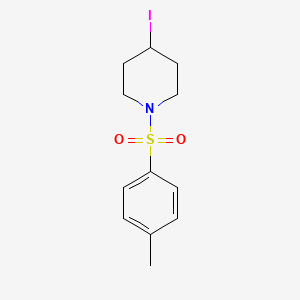
methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with trifluoroacetic acid. One common method is the refluxing of unsubstituted indole with trifluoroacetic acid, which yields 3-trifluoroacetylindole . This intermediate can then be further reacted with methyl chloroformate to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of indole derivatives with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its stability and biological activity make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and agrochemicals. Its chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The indole moiety interacts with various biological pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
3-Trifluoroacetylindole: Formed by the action of trifluoroacetic acid on indole-2-carboxylic acid.
Fluorinated Pyrroles: These compounds share similar chemical properties and applications.
Uniqueness: Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination enhances its chemical stability, biological activity, and versatility in various applications.
Propiedades
Número CAS |
861408-97-1 |
|---|---|
Fórmula molecular |
C12H8F3NO3 |
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
methyl 3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)6-2-3-7-8(5-16-9(7)4-6)10(17)12(13,14)15/h2-5,16H,1H3 |
Clave InChI |
FHPKNARLADARAL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)



![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)


